![molecular formula C56H102O6 B12362630 [1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12362630.png)
[1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a complex organic compound characterized by the presence of multiple deuterium atoms and unsaturated fatty acid chains. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate involves multiple steps, including the introduction of deuterium atoms and the formation of ester bonds. The general synthetic route can be summarized as follows:
Deuterium Labeling: The starting materials are subjected to deuterium exchange reactions to introduce deuterium atoms at specific positions. This can be achieved using deuterated reagents such as deuterium gas (D2) or deuterated solvents.
Esterification: The labeled intermediates are then esterified with unsaturated fatty acids, such as heptadec-10-enoic acid and octadec-9-enoic acid, under acidic or basic conditions. Common reagents for esterification include sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuterium exchange and esterification processes, utilizing automated reactors and continuous flow systems to ensure efficiency and consistency. The use of high-purity deuterated reagents and advanced purification techniques would be essential to achieve the desired isotopic labeling and product quality.
Análisis De Reacciones Químicas
Types of Reactions
[1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction reactions can convert the unsaturated bonds to saturated ones. Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for this purpose.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester bond is cleaved and replaced with other functional groups. Reagents such as sodium hydroxide (NaOH) or lithium aluminum hydride (LiAlH4) can be used.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, H2O2
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: NaOH, LiAlH4, Grignard reagents
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives
Reduction: Saturated fatty acid esters
Substitution: Alcohols, carboxylic acids, amides
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics. Its deuterium atoms provide a unique way to trace the compound’s behavior in various chemical reactions.
Biology
In biological research, this compound is used to study lipid metabolism and the role of unsaturated fatty acids in cellular processes. Its isotopic labeling allows for precise tracking of metabolic pathways and the identification of intermediate metabolites.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammatory diseases. Its unique structure and isotopic labeling make it a valuable tool for drug development and pharmacokinetic studies.
Industry
In the industrial sector, this compound is used in the production of specialized materials and chemicals. Its stable isotopic labeling makes it suitable for use in quality control and process optimization.
Mecanismo De Acción
The mechanism of action of [1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and metabolic processes due to the kinetic isotope effect. This effect can alter the compound’s behavior in enzymatic reactions and metabolic pathways, providing insights into the underlying mechanisms of lipid metabolism and signaling.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dipalmitoyl-3-Chloropropanediol-d5: A stable isotope-labeled compound used in lipid research.
1-acyl-sn-glycero-3-phosphoethanolamine: A glycerophospholipid involved in cellular metabolism.
1-[1,1,2,3,3-Pentadeuterio-3-(2,3-dideuterionaphthalen-1-yl)oxy-2-hydroxypropyl]pyrrolidine-2,5-dione: Another deuterium-labeled compound used in chemical research.
Uniqueness
[1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is unique due to its specific isotopic labeling and the presence of multiple unsaturated fatty acid chains. This combination of features makes it particularly valuable for studying lipid metabolism and the effects of isotopic labeling on chemical and biological processes.
Propiedades
Fórmula molecular |
C56H102O6 |
|---|---|
Peso molecular |
876.4 g/mol |
Nombre IUPAC |
[1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C56H102O6/c1-4-7-10-13-16-19-22-25-28-31-33-36-39-42-45-48-54(57)60-51-53(62-56(59)50-47-44-41-38-35-30-27-24-21-18-15-12-9-6-3)52-61-55(58)49-46-43-40-37-34-32-29-26-23-20-17-14-11-8-5-2/h21,24-26,28-29,53H,4-20,22-23,27,30-52H2,1-3H3/b24-21-,28-25-,29-26-/i51D2,52D2,53D |
Clave InChI |
MOYCRTIGLGCJHW-CRHZRDJVSA-N |
SMILES isomérico |
[2H]C(OC(=O)CCCCCCC/C=C\CCCCCCCC)(C(OC(=O)CCCCCCCC/C=C\CCCCCC)(C(OC(=O)CCCCCCC/C=C\CCCCCCCC)([2H])[2H])[2H])[2H] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


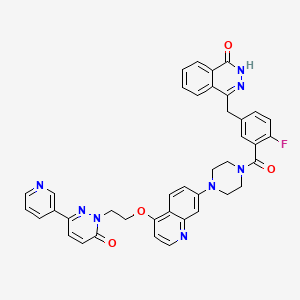
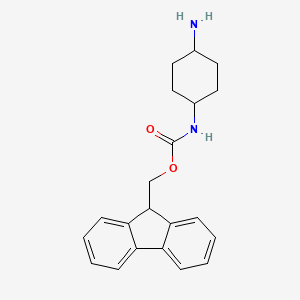
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12362573.png)
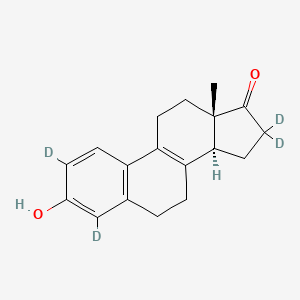

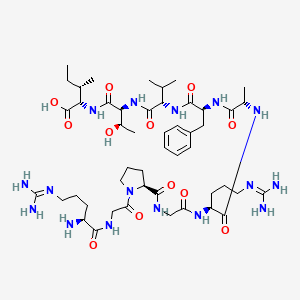
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester](/img/structure/B12362593.png)
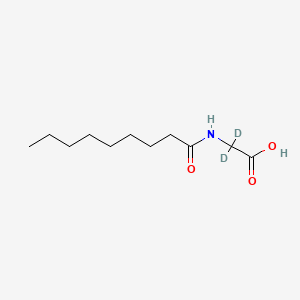
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12362608.png)
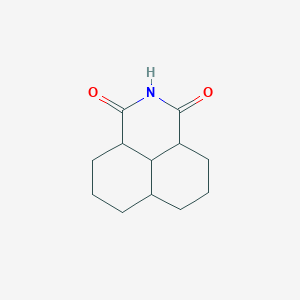
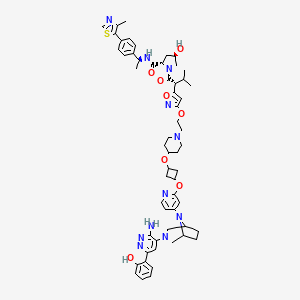
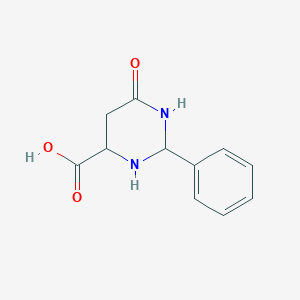
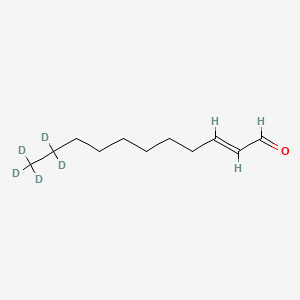
![2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid](/img/structure/B12362650.png)
